(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one
Overview
Description
The compound (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one is a complex organic molecule that features a pyrazolone core, substituted with various aromatic and heterocyclic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine with an α,β-unsaturated ketone under acidic conditions.
Introduction of the thiazole ring: This step involves the cyclization of a thioamide with a halogenated ketone.
Aldol condensation: The final step is the aldol condensation between the pyrazolone derivative and the aldehyde to introduce the (3,4-dimethoxyphenyl)methylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Material Science: It is explored for use in organic electronics and as a component in light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one: can be compared with other pyrazolone derivatives and thiazole-containing compounds.
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. Its combination of aromatic and heterocyclic rings contributes to its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c1-33-21-12-10-19(11-13-21)23-17-36-28(29-23)31-27(32)22(26(30-31)20-7-5-4-6-8-20)15-18-9-14-24(34-2)25(16-18)35-3/h4-17H,1-3H3/b22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVRZGIDAQHANT-JCMHNJIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)C(=N3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/C(=N3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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